Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate

Description

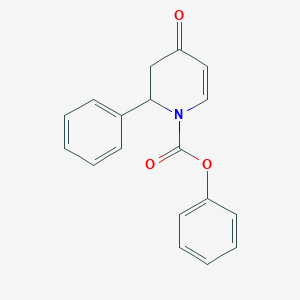

Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative characterized by a phenyl ester at position 1 and a phenyl substituent at position 2 of the dihydropyridine ring.

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

phenyl 4-oxo-2-phenyl-2,3-dihydropyridine-1-carboxylate |

InChI |

InChI=1S/C18H15NO3/c20-15-11-12-19(17(13-15)14-7-3-1-4-8-14)18(21)22-16-9-5-2-6-10-16/h1-12,17H,13H2 |

InChI Key |

DWAGSDOFLIDBFX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(C=CC1=O)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant properties. Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate has been studied for its ability to scavenge free radicals, which can contribute to cellular damage and various diseases. The compound's structure allows it to interact effectively with reactive oxygen species, making it a candidate for further development in therapeutic applications targeting oxidative stress-related conditions.

Neuroprotective Effects

Studies have suggested that dihydropyridine derivatives may provide neuroprotective benefits. For instance, compounds similar to phenyl 4-oxo-2-phenyl-3,4-dihydropyridine have shown promise in protecting neurons from apoptosis in models of neurodegenerative diseases. This neuroprotective effect is attributed to their ability to modulate calcium channels and reduce excitotoxicity.

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various reactions such as cycloadditions and functional group transformations. Its reactivity can be harnessed in the development of new pharmaceuticals or agrochemicals.

Diels-Alder Reactions

The compound can participate in Diels-Alder reactions, a key reaction in synthetic organic chemistry that allows for the formation of six-membered rings. This reaction is particularly useful for constructing complex structures efficiently and selectively.

Material Science

Polymer Chemistry

In material science, phenyl 4-oxo-2-phenyl-3,4-dihydropyridine derivatives are being explored for their potential use in the development of polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications.

Case Studies

-

Antioxidant Properties Study

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capabilities of various dihydropyridine derivatives. The results indicated that phenyl 4-oxo-2-phenyl-3,4-dihydropyridine exhibited superior activity compared to other tested compounds, highlighting its potential as a therapeutic agent against oxidative stress-related diseases. -

Neuroprotection Research

In a study conducted on animal models of Alzheimer’s disease, phenyl 4-oxo-2-phenyl-3,4-dihydropyridine was found to significantly reduce neuronal loss and cognitive decline. This research supports its application as a neuroprotective agent and warrants further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac workload. The compound’s structure allows it to bind to the calcium channels, blocking their function and modulating cellular activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The dihydropyridine scaffold allows for diverse substitutions at positions 1 (ester group) and 2 (alkyl/aryl groups). Key analogues include:

Key Observations:

- Position 2 Substituents : Alkyl groups (e.g., methyl, propyl) enhance solubility, while aryl groups (e.g., phenyl, 4-fluorophenyl) introduce steric bulk and π-π interactions, impacting binding affinity in drug design .

- Position 1 Esters: Benzyl esters (e.g., ) are prone to hydrogenolysis, whereas phenyl esters (target compound) offer greater hydrolytic stability .

- Stereochemistry : Enantioselective synthesis (e.g., 98% ee in ) highlights the role of chiral ligands in asymmetric catalysis .

Spectral and Analytical Data

- NMR Spectroscopy : tert-Butyl 4-oxo-6-phenyl derivatives show distinct aromatic proton signals at δ 7.41–7.30 ppm (phenyl) and a singlet for the tert-butyl group at δ 1.05 .

- HRMS : High-resolution mass spectrometry confirmed molecular ions (e.g., [M+Na]+ at 296.1258 for tert-butyl derivatives) .

- HPLC : Chiral separations (e.g., Chiracel-ADH columns) validated enantiopurity in asymmetric syntheses .

Biological Activity

Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C19H17NO3

- Molecular Weight : 307.34 g/mol

- CAS Number : 107971-39-1

- Structural Characteristics : The compound features a dihydropyridine core, which is known for its role in various biological activities.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives related to phenyl 4-oxo-2-phenyl-3,4-dihydropyridine. For instance, a derivative demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1) after lipopolysaccharide (LPS) stimulation. This suggests that compounds within this class may be effective in treating conditions characterized by excessive inflammation, such as acute lung injury and sepsis .

2. COX Inhibition

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. A study reported that certain derivatives exhibited notable COX-2 inhibitory activity, which is crucial for the development of anti-inflammatory drugs . The mechanism typically involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins.

3. Antimicrobial Activity

Research has also indicated that derivatives of phenyl 4-oxo-2-phenyl-3,4-dihydropyridine possess antimicrobial properties. In vitro studies showed effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) indicating potent activity against bacterial strains . This antimicrobial effect can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of phenyl 4-oxo derivatives. Modifications at specific positions on the dihydropyridine ring can enhance potency and selectivity towards biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased COX inhibition |

| Alteration of substituents on phenyl rings | Enhanced antimicrobial properties |

Case Study 1: Anti-inflammatory Efficacy

In a preclinical model of acute lung injury induced by LPS, a phenyl 4-oxo derivative was administered to assess its therapeutic effects. The results showed a significant reduction in inflammatory markers and improved survival rates in treated mice compared to controls. Histological analysis revealed decreased lung edema and reduced macrophage infiltration in treated subjects .

Case Study 2: Antimicrobial Evaluation

A series of synthesized derivatives were tested against common bacterial pathogens. One particular derivative exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong bactericidal activity . This study underscores the potential for developing new antibacterial agents based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.